
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide, commonly known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPH is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of BPPH is not fully understood, but it is believed to involve multiple pathways. In cancer cells, BPPH has been shown to activate the caspase pathway, which leads to apoptosis. BPPH has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. In addition, BPPH has been reported to inhibit the expression of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In neurodegenerative disorders, BPPH has been shown to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
Biochemical and Physiological Effects
BPPH has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BPPH has been reported to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In addition, BPPH has been shown to modulate the expression of various genes and proteins involved in cancer progression. In neurodegenerative disorders, BPPH has been reported to inhibit the aggregation of amyloid beta peptide, to protect neurons against oxidative stress and apoptosis, and to improve cognitive function.
实验室实验的优点和局限性
BPPH has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and potential applications in various fields. However, BPPH also has some limitations, including its low solubility in water and its potential instability under certain conditions. In addition, the mechanism of action of BPPH is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
未来方向
There are several future directions for the study of BPPH, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicine, BPPH has shown promising results as an anticancer agent, and further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, BPPH has potential applications in the treatment of neurodegenerative disorders and other diseases, and further studies are needed to investigate its therapeutic potential. In agriculture, BPPH has potential applications as a herbicide and fungicide, and further studies are needed to evaluate its efficacy and safety in the field. Finally, BPPH has potential applications in the synthesis of new materials, and further studies are needed to investigate its properties and potential applications in material science.
合成方法
Several methods have been reported in the literature for the synthesis of BPPH. One of the most widely used methods involves the reaction of 4-bromophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one and hydrazine hydrate. The product obtained is then treated with acetic anhydride to yield BPPH. Other methods involve the reaction of 4-bromophenol with different aldehydes and hydrazine hydrate, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one. The purity and yield of BPPH depend on the reaction conditions and the starting materials used.
科学研究应用
BPPH has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BPPH has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. BPPH has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, BPPH has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPPH has been reported to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
In agriculture, BPPH has been studied for its potential applications as a herbicide and fungicide. BPPH has been shown to inhibit the growth of various weeds and fungi by interfering with the biosynthesis of fatty acids and sterols. BPPH has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-14(8-9-16-6-4-3-5-7-16)21-22-19(23)15(2)24-18-12-10-17(20)11-13-18/h3-13,15H,1-2H3,(H,22,23)/b9-8+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGXIWISSGEAZ-QULCHTJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)
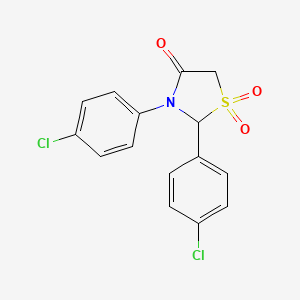

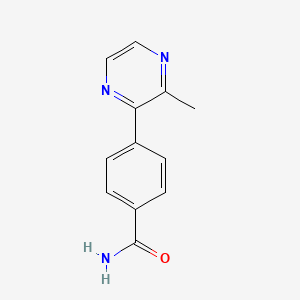
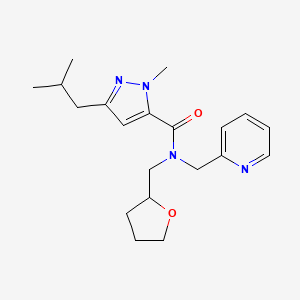
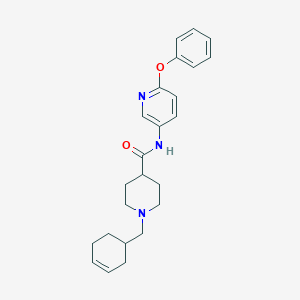
![3-[5-(1-benzofuran-5-yl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3826505.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]acetamide](/img/structure/B3826509.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3826514.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)
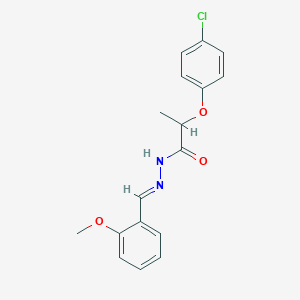
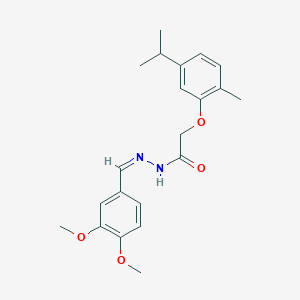
![N-(2,4-dichlorophenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B3826559.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)